molecular formula C13H21NO5 B15277000 Methyl trans-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate

Methyl trans-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate

Cat. No.: B15277000
M. Wt: 271.31 g/mol
InChI Key: PAOZDFKVIXWHGK-RKDXNWHRSA-N
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Description

Methyl trans-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate (CAS: 349494-35-5) is a bicyclic organic compound featuring a cyclohexane ring substituted with:

  • A tert-butoxycarbonyl (Boc) -protected amino group at the trans-4 position.
  • A 3-oxo (keto) group at the 3-position.
  • A methyl ester at the 1-position.

Its molecular formula is C₁₃H₂₀N₂O₅, with a molar mass of 296.31 g/mol . This compound is commonly utilized in peptide synthesis and medicinal chemistry as an intermediate, leveraging the Boc group’s role in protecting amines during multi-step reactions.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-6-5-8(7-10(9)15)11(16)18-4/h8-9H,5-7H2,1-4H3,(H,14,17)/t8-,9-/m1/s1

InChI Key

PAOZDFKVIXWHGK-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](CC1=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate typically involves the protection of an amino group with the Boc group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Trifluoroacetic acid (TFA) is often used for the deprotection of the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Deprotection of the Boc group results in the free amine.

Scientific Research Applications

Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptides and amino acids for biological studies.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate involves the selective protection and deprotection of the amine group. The Boc group provides stability during chemical reactions and can be removed under acidic conditions to reveal the free amine. This allows for further functionalization and modification of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The following compounds exhibit high structural similarity (≥95% per CAS database comparisons) to the target molecule :

CAS No. Compound Name Key Structural Differences Similarity Score
191111-27-0 Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate Oxo group at 4-position (vs. 3-position in target); amino group at 1-position (vs. 4-position). 0.97
1253791-63-7 Ethyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate Ethyl ester (vs. methyl ester); oxo group at 4-position. 0.95
191110-53-9 Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclobutanecarboxylate Cyclobutane ring (vs. cyclohexane); hydroxyl group (vs. oxo). 0.95

Functional Group and Reactivity Analysis

Target Compound (349494-35-5)
  • Boc Group : Provides steric protection for the amine, enabling selective deprotection under acidic conditions.
  • Methyl Ester : Hydrolyzable to carboxylic acid under basic conditions, aiding in further derivatization.
Comparative Analysis

CAS 191111-27-0: The 4-oxo group alters electronic distribution, reducing keto-enol tautomerization compared to the 3-oxo isomer. This may impact reactivity in cyclization reactions. The amino group at the 1-position could influence ring conformation and hydrogen-bonding interactions .

CAS 1253791-63-7 :

  • The ethyl ester increases lipophilicity and may slow hydrolysis kinetics compared to the methyl ester. This is critical in prodrug design or sustained-release formulations.

The 3-hydroxy group replaces the oxo functionality, enabling hydrogen bonding but limiting participation in keto-driven reactions.

Research and Application Insights

  • Target Compound: Used in peptide synthesis for Boc protection and as a precursor to β-amino acids. Its 3-oxo group is pivotal in forming enamine intermediates .
  • Ethyl Ester Derivative (1253791-63-7) : Higher lipophilicity may improve membrane permeability in bioactive molecules, though experimental data on bioavailability is lacking in the provided evidence .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl trans-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate, and how is stereochemical purity ensured?

  • Methodology :

  • Cyclohexane Ring Formation : Cyclization of a precursor (e.g., 4-aminocyclohexanone derivatives) via acid- or base-catalyzed reactions .
  • Boc Protection : The amino group at position 4 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to prevent undesired reactivity during subsequent steps .
  • Esterification : The carboxylic acid intermediate is methylated using methyl iodide or dimethyl sulfate under basic conditions .
  • Stereochemical Control : Trans configuration is confirmed via NMR (e.g., coupling constants J=812HzJ = 8-12 \, \text{Hz} for axial-equatorial protons) or X-ray crystallography .
    • Challenges : Competing side reactions (e.g., over-oxidation of the ketone) require careful monitoring. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves yield (typically 60-75%) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Analytical Techniques :

  • NMR : 1H^1\text{H}-NMR signals for the Boc group (δ 1.4 ppm, singlet, 9H), ketone (no direct proton), and ester (δ 3.6 ppm, singlet, 3H) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+^+ at m/z 314.3 (calculated for C14_{14}H23_{23}NO5_5) .
  • X-ray Crystallography : SHELX software is used for structure refinement. The trans configuration is validated by torsional angles and hydrogen-bonding patterns (e.g., N–H···O interactions between the Boc group and ketone) .

Q. What are the stability profiles of the Boc and ester groups under common reaction conditions?

  • Boc Group Stability : Labile under strong acids (e.g., TFA) but stable in basic and neutral conditions. Degradation studies show >90% integrity after 24 hours in pH 7.4 buffer at 25°C .
  • Ester Hydrolysis : Susceptible to base-mediated saponification (e.g., NaOH/MeOH), but stable in acidic conditions. Hydrolysis rates increase at elevated temperatures (>40°C) .
  • Storage Recommendations : Store at -20°C under inert atmosphere to prevent ketone oxidation and ester hydrolysis .

Advanced Research Questions

Q. How can the ketone group at position 3 be selectively functionalized without affecting the Boc-protected amine?

  • Strategies :

  • Nucleophilic Additions : Use Grignard reagents (e.g., MeMgBr) in THF at -78°C to form tertiary alcohols. The Boc group remains intact due to its steric bulk .
  • Reductive Amination : Convert the ketone to an imine using NH4_4OAc/NaBH3_3CN, enabling introduction of secondary amines. Selectivity is achieved by pH control (pH 4-6) .
    • Challenges : Over-reduction of the ketone to a CH2_2 group occurs with strong reductants like LiAlH4_4. Catalytic hydrogenation (Pd/C, H2_2) is avoided due to potential Boc group cleavage .

Q. What role does the compound play in synthesizing conformationally constrained peptide mimetics?

  • Applications :

  • Scaffold Design : The cyclohexane ring enforces rigid geometries, mimicking peptide β-turns. Substitution at position 1 (ester) and position 4 (Boc-amino) allows side-chain diversification .
  • Case Study : In a 2024 study, the compound was coupled with Fmoc-protected amino acids via EDC/HOBt activation, yielding cyclized peptides with enhanced protease resistance .
    • Data Table :
Peptide MimeticBioactivity (IC50_{50})Protease Stability (t1/2_{1/2})
Linear Analog12 µM15 min
Cyclohexane-Based0.8 µM>120 min

Q. How do structural modifications (e.g., replacing methyl ester with ethyl or tert-butyl esters) impact reactivity and crystallinity?

  • Comparative Analysis :

  • Ester Size and Reactivity : Larger esters (e.g., tert-butyl) reduce electrophilicity of the carbonyl, slowing nucleophilic attacks. Methyl esters exhibit faster hydrolysis rates (k = 0.15 h1^{-1} vs. 0.03 h1^{-1} for tert-butyl) .
  • Crystallinity : Methyl derivatives form monoclinic crystals (P21_1/c space group), while bulkier esters adopt orthorhombic systems (Pbca) due to steric hindrance .
    • Data Table :
Ester GroupHydrolysis Rate (k, h1^{-1})Crystal SystemMelting Point (°C)
Methyl0.15Monoclinic114-118
Ethyl0.09Monoclinic98-102
tert-Butyl0.03Orthorhombic85-90

Contradictions and Limitations

  • Stereochemical Assignments : Early studies relied on NOE effects for trans confirmation, but X-ray data (e.g., CCDC 1048330) later resolved ambiguities in dihedral angles .
  • Boc Deprotection : While TFA is standard, recent reports suggest HCl/dioxane achieves cleaner deprotection with fewer side products (yield: 92% vs. 85% with TFA) .

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